Tachysterol3

Description

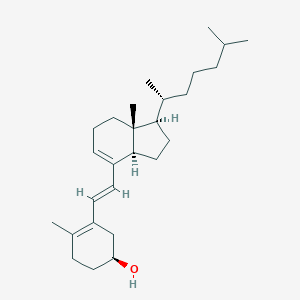

Structure

3D Structure

Properties

IUPAC Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCAAVRZWBXEQ-FMCTZRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317912 | |

| Record name | Tachysterol3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tachysterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17592-07-3 | |

| Record name | Tachysterol3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17592-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tachysterol3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tachysterol3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACHYSTEROL 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR0I9PK8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tachysterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Photochemical Formation Pathways of Tachysterol 3

Endogenous Formation from 7-Dehydrocholesterol (B119134) in Biological Systems

In biological systems, particularly in the skin of animals, Tachysterol (B196371) 3 is a photoproduct derived from the precursor of vitamin D3, 7-dehydrocholesterol (7-DHC). The process is initiated and governed by exposure to ultraviolet B (UVB) radiation.

The absorption of UVB radiation, specifically light with wavelengths between 290-315 nm, by the conjugated diene system in the B-ring of 7-dehydrocholesterol triggers a photochemical reaction. nih.gov This energy absorption leads to the opening of the B-ring, resulting in the formation of previtamin D3. nih.govmdpi.com Once formed, previtamin D3 is also photochemically active and can absorb additional UVB photons. This subsequent energy absorption can drive further isomerization, leading to the formation of two main photoproducts: lumisterol (B196343) 3 and Tachysterol 3. nih.govmdpi.com This pathway prevents the excessive accumulation of previtamin D3 upon prolonged sun exposure.

The formation of these photoproducts is a dynamic process influenced by the duration and intensity of UVB exposure. Within 30 minutes of simulated equatorial solar radiation exposure on human skin, approximately 15-20% of the available 7-dehydrocholesterol is converted to previtamin D3. bu.edu Continued irradiation then leads to the formation of Tachysterol 3 and other isomers.

The conversion of previtamin D3 to Tachysterol 3 is a reversible Z/E (cis/trans) photoisomerization reaction around the C6-C7 double bond. nih.gov In organic solvents, the Z-to-E isomerization that forms Tachysterol 3 is favored. nih.gov However, the environment within biological systems, such as the lipid bilayers of cell membranes, introduces conformational constraints. nih.gov This ordered lipid matrix can inhibit the formation of Tachysterol 3, favoring the thermal isomerization of previtamin D3 to the more stable vitamin D3 or its photoconversion back to 7-DHC or to lumisterol 3. nih.gov

The equilibrium between previtamin D3 and Tachysterol 3 is therefore highly dependent on the surrounding medium and the specific wavelengths of UV light. Tachysterol 3 can also act as a precursor to previtamin D3 when irradiated with lower energy UV light (315-340 nm), which may be more prevalent during winter or at different times of the day, suggesting a complex, light-dependent equilibrium. mdpi.comresearchgate.net

Table 1: Key Intermediates in the Endogenous Formation of Tachysterol 3

| Compound | Role | Transformation Trigger |

|---|---|---|

| 7-Dehydrocholesterol | Initial Precursor | UVB Radiation (290-315 nm) |

| Previtamin D3 | Intermediate | UVB Radiation |

| Tachysterol 3 | Photoproduct | Photoisomerization of Previtamin D3 |

Exogenous and Synthetic Routes for Tachysterol 3 Production

Tachysterol 3 can be produced outside of biological systems through various synthetic chemistry approaches, primarily involving photochemical reactions of related steroidal compounds.

Ergosterol (B1671047), the provitamin D2, undergoes a similar series of photochemical reactions to 7-dehydrocholesterol. UV irradiation of ergosterol leads to the formation of previtamin D2, which can then isomerize to Tachysterol 2 and lumisterol 2. mdpi.com Prolonged irradiation results in significant yields of these photoisomers. For instance, after one hour of UV exposure, the amount of tachysterol generated from ergosterol can be approximately 25% of the level of the primary product, ergocalciferol (B368823) (vitamin D2). mdpi.com

Lumisterol, a stereoisomer of provitamin D, can also serve as a starting material for the synthesis of tachysterol. The photochemical conversion of lumisterol to tachysterol proceeds through a previtamin D intermediate. nih.govresearchgate.net Light-induced ring-opening of lumisterol forms a specific conformer of previtamin D, which then undergoes cis-trans isomerization to yield tachysterol. nih.gov

Table 2: Starting Materials for Photochemical Synthesis of Tachysterols

| Starting Material | Intermediate | Product |

|---|---|---|

| Ergosterol | Previtamin D2 | Tachysterol 2, Lumisterol 2 |

The efficiency and selectivity of Tachysterol 3 formation can be influenced by catalysts and photosensitizers. Pre-calciferol compounds (previtamin D) can be converted to tachysterol using catalysts that promote cis-to-trans isomerizations. For example, the presence of catalysts like iodine or eosine in a solution of pre-calciferol, when exposed to actinic light, facilitates the transformation into tachysterol. google.com This catalytic method allows for the production of tachysterol from the raw irradiation product of a provitamin D starting material. google.com

Metabolic Transformations and Hydroxylated Derivatives of Tachysterol 3

Enzymatic Hydroxylation Pathways of Tachysterol (B196371) 3

Recent research has revealed that Tachysterol 3 is not an inert byproduct but a substrate for specific cytochrome P450 enzymes. nih.govdiva-portal.orgnih.gov These enzymes introduce hydroxyl groups at specific positions on the T3 molecule, initiating its metabolic activation. nih.gov

The primary enzymes identified as responsible for the hydroxylation of Tachysterol 3 are CYP11A1 and CYP27A1. nih.govdiva-portal.orgnih.govmedchemexpress.comchemscene.com In vitro studies using purified recombinant enzymes have demonstrated that these cytochrome P450 enzymes can effectively metabolize T3. nih.govresearchgate.net Specifically, CYP11A1 and CYP27A1 catalyze hydroxylation reactions that result in the production of distinct hydroxyderivatives, indicating specific metabolic pathways. nih.govnih.gov This enzymatic conversion suggests that T3 produced in the skin can be transformed into active metabolites in organs where these enzymes are expressed. nih.gov

The biogenesis of 20S-hydroxytachysterol 3 [20S(OH)T3] is mediated by the enzyme CYP11A1. nih.govnih.gov Laboratory experiments have shown that incubating Tachysterol 3 with both bovine and human forms of CYP11A1 results in the production of 20S(OH)T3. nih.govresearchgate.net The process involves hydroxylation at the C20 position of the T3 side chain. The identity of the resulting metabolite was confirmed through analysis by high-performance liquid chromatography (HPLC), which showed a distinct peak corresponding to 20S(OH)T3. nih.govresearchgate.net

The formation of 25-hydroxytachysterol 3 [25(OH)T3] occurs through the action of the enzyme CYP27A1. nih.govnih.gov This enzyme, known for its role in the metabolism of other sterols, hydroxylates Tachysterol 3 at the C25 position. nih.govdiva-portal.org In vitro assays demonstrated that human CYP27A1 converts T3 into 25(OH)T3. nih.govresearchgate.net The rate of this conversion was determined to be approximately 0.13 min⁻¹ under the specific conditions of the assay. nih.gov The production of 25(OH)T3 represents a significant metabolic pathway for Tachysterol 3 in the body. nih.gov

Detection and Quantification of Tachysterol 3 and its Hydroxyderivatives in Biological Samples

The metabolic significance of Tachysterol 3 is underscored by its detection, along with its hydroxylated metabolites, in human tissues and circulation. nih.govnih.gov Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have enabled the identification and quantification of these compounds in biological samples. nih.govresearchgate.net

Tachysterol 3 and its derivatives, 20S(OH)T3 and 25(OH)T3, have been identified in the human epidermis. nih.govresearchgate.netoup.com The presence of T3 in the skin is expected, as it is a direct photoproduct of previtamin D3 synthesis. nih.govhmdb.ca The endogenous production of 20S(OH)T3 and 25(OH)T3 in the epidermis has also been confirmed. nih.gov

| Compound | Concentration (ng/mg protein) | Reference |

|---|---|---|

| Tachysterol 3 | 25.1 ± 5.2 | nih.gov |

For the first time, Tachysterol 3 has been detected and quantified in human serum, indicating that it can move from the skin into the general circulation. nih.gov Its hydroxylated metabolites, 20S(OH)T3 and 25(OH)T3, have also been found in serum, which points to their systemic transport and potential for activity in various tissues. nih.govnih.govresearchgate.netoup.com

| Compound | Concentration (ng/mL) | Reference |

|---|---|---|

| Tachysterol 3 | 7.3 ± 2.5 | nih.govnih.govmedchemexpress.comchemscene.comoup.com |

Molecular Mechanisms and Receptor Interactions of Tachysterol 3 and Its Metabolites

Nuclear Receptor Agonism and Inverse Agonism

The hydroxyderivatives of Tachysterol (B196371) 3 exhibit a promiscuous ability to bind to and modulate the activity of several nuclear receptors, extending beyond the classical vitamin D signaling pathway. This broad receptor interaction profile suggests a complex role for these compounds in cellular homeostasis.

Vitamin D Receptor (VDR) Binding Affinity and Activation Profiles

While Tachysterol 3 itself demonstrates a low binding affinity for the Vitamin D Receptor (VDR), its hydroxylated metabolites, 20S(OH)T3 and 25(OH)T3, are potent activators of VDR signaling. nih.govfrontiersin.org Studies have shown that these metabolites effectively stimulate the translocation of VDR from the cytoplasm to the nucleus in melanoma cells, a key step in VDR-mediated gene regulation. nih.govnih.gov This activation is further evidenced by the stimulation of CYP24A1 expression, a well-known VDR target gene. nih.govresearchgate.net

The enhanced affinity of the hydroxylated forms is a critical aspect of their biological activity. It is estimated that 25-hydroxylated T3 derivatives have a binding affinity for VDR that is 1000-fold higher than that of the non-hydroxylated T3. frontiersin.org Molecular docking studies have revealed high docking scores for 20S(OH)T3 and 25(OH)T3 with the ligand-binding domain (LBD) of VDR, comparable to the natural VDR ligand, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.govresearchgate.net Conversely, the docking scores for the non-genomic binding site of the VDR are very low for T3 ligands, suggesting a lack of interaction at this site. nih.govnih.gov

| Compound | VDR Binding Affinity | VDR Activation Profile | Key Findings |

|---|---|---|---|

| Tachysterol 3 (T3) | Low | Minimal | Considered to have low intrinsic activity towards VDR. frontiersin.org |

| 20S(OH)T3 | High | Agonist | Induces VDR translocation to the nucleus and stimulates CYP24A1 expression. nih.govnih.gov High docking score with VDR LBD. nih.gov |

| 25(OH)T3 | High (1000-fold > T3) | Agonist | Induces VDR translocation to the nucleus and stimulates CYP24A1 expression. nih.govnih.govfrontiersin.org High docking score with VDR LBD. nih.gov |

Aryl Hydrocarbon Receptor (AhR) Agonism and Functional Studies

The Aryl Hydrocarbon Receptor (AhR) is another nuclear receptor target for T3 metabolites. nih.gov Functional studies utilizing a human AhR reporter assay system have demonstrated that 20S(OH)T3 causes a marked activation of AhR. nih.govnih.govresearchgate.net The effect of 25(OH)T3 on AhR activation was found to be smaller, while the precursor, T3, had a minimal effect. nih.govnih.gov

Molecular docking studies support these functional findings, revealing high docking scores for 20S(OH)T3 and 25(OH)T3 with the LBD of AhR, comparable to its natural ligands. nih.govresearchgate.net This suggests that these T3 hydroxyderivatives can act as endogenous ligands for AhR, potentially influencing the diverse biological processes regulated by this receptor, including immune responses and detoxification. nih.govresearchgate.net

| Compound | AhR Activation | Molecular Docking Score | Reference |

|---|---|---|---|

| Tachysterol 3 (T3) | Minimal | Not reported | nih.govnih.gov |

| 20S(OH)T3 | Marked | High | nih.govnih.govresearchgate.net |

| 25(OH)T3 | Moderate | High | nih.govnih.govresearchgate.net |

Liver X Receptor (LXRα and LXRβ) Agonism and Ligand Binding Domain Interactions

Tachysterol 3 hydroxyderivatives have been identified as potent agonists of both Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). nih.govmdpi.com LanthaScreen TR-FRET coactivator assays have shown that these metabolites exhibit high-affinity binding to the LBD of both LXR isoforms. nih.govresearchgate.netmedchemexpress.com This binding leads to the activation of LXR-mediated gene expression. researchgate.net

Molecular docking studies have further elucidated the interaction between T3 metabolites and LXRs. nih.govresearchgate.net High docking scores for 20S(OH)T3 and 25(OH)T3 with the LBD of LXRα and LXRβ predict a strong binding affinity, comparable to that of known LXR ligands. nih.govresearchgate.netresearchgate.net The activation of LXRs by T3 hydroxyderivatives suggests a potential role for these compounds in the regulation of cholesterol homeostasis and inflammatory responses. mdpi.comcaister.com

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism and Docking Studies

In addition to VDR, AhR, and LXRs, Tachysterol 3 hydroxyderivatives also interact with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govresearchgate.net High-affinity binding of these metabolites to the LBD of PPARγ has been demonstrated in LanthaScreen TR-FRET coactivator assays. nih.govresearchgate.netmedchemexpress.com

Molecular docking analyses using the crystal structure of the PPARγ LBD have corroborated these findings, showing high docking scores for 20S(OH)T3 and 25(OH)T3 that are comparable to those of known PPARγ ligands. nih.govresearchgate.net This agonistic activity towards PPARγ suggests that T3 metabolites may be involved in the regulation of adipogenesis, lipid metabolism, and inflammatory processes. japsonline.comphcogres.com

| Receptor | Compound | Binding Affinity | Activity | Key Findings |

|---|---|---|---|---|

| LXRα and LXRβ | 20S(OH)T3 | High | Agonist | High-affinity binding in TR-FRET assays and high docking scores. nih.govresearchgate.netresearchgate.net |

| 25(OH)T3 | High | Agonist | ||

| PPARγ | 20S(OH)T3 | High | Agonist | High-affinity binding in TR-FRET assays and high docking scores. nih.govresearchgate.net |

| 25(OH)T3 | High | Agonist |

Retinoic Acid Orphan Receptor (RORα and RORγ) Inverse Agonism

In contrast to their agonistic effects on other nuclear receptors, vitamin D and tachysterol hydroxyderivatives have been shown to act as inverse agonists on Retinoic Acid Orphan Receptors α (RORα) and γ (RORγ). nih.govnih.gov This means they bind to these receptors and inhibit their constitutive transcriptional activity. mdpi.commdpi.com The interaction of T3 hydroxyderivatives with RORα and RORγ suggests their involvement in regulating a wide array of physiological processes, including inflammatory responses and cellular proliferation. nih.govmdpi.com The antifibrotic effects of these metabolites in fibroblasts, for example, are mediated through their action on RORα and RORγ. nih.gov

Gene Expression Modulation by Tachysterol 3 Hydroxyderivatives

The interaction of Tachysterol 3 hydroxyderivatives with various nuclear receptors translates into the modulation of a diverse set of target genes. nih.gov In human epidermal keratinocytes, 20S(OH)T3 and 25(OH)T3 have been shown to stimulate the expression of genes involved in the keratinocyte differentiation program, such as cytokeratin 10 (CK10) and involucrin (B1238512) (INV). nih.govresearchgate.net This pro-differentiative effect is accompanied by an upregulation of genes encoding anti-oxidative enzymes, including catalase (CAT), superoxide (B77818) dismutase 1 (SOD1), and manganese superoxide dismutase (MnSOD). nih.govresearchgate.net These findings highlight the role of T3 metabolites in maintaining skin homeostasis and protecting against oxidative stress. mdpi.comresearchgate.net The broad spectrum of gene regulation by these compounds underscores their pleiotropic effects and the complex cross-talk between the signaling pathways they activate. nih.govunige.chnih.gov

Regulation of Vitamin D Receptor Target Genes

The hydroxyderivatives of Tachysterol 3, particularly 20S(OH)T3 and 25(OH)T3, function as agonists for the Vitamin D Receptor (VDR). nih.govnih.govoup.com Their binding to the VDR initiates a signaling cascade that modulates the expression of VDR target genes. nih.govnih.govoup.com A key target gene regulated by these metabolites is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. nih.govnih.gov Studies have shown that both 20S(OH)T3 and 25(OH)T3 stimulate the expression of CYP24A1, albeit to a lesser extent than the potent VDR agonist 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.gov This interaction is a hallmark of VDR activation and demonstrates a functional consequence of the binding of Tachysterol 3 metabolites to this receptor. nih.govnih.gov Furthermore, the activation of VDR by these compounds is evidenced by the translocation of a VDR-green fluorescent protein (GFP) fusion protein from the cytoplasm to the nucleus in melanoma cells. nih.govnih.govoup.com

| Metabolite | Target Gene | Effect on Gene Expression | Reference |

| 20S(OH)T3 | CYP24A1 | Stimulation | nih.govnih.gov |

| 25(OH)T3 | CYP24A1 | Stimulation | nih.govnih.gov |

Induction of Differentiation Genes in Keratinocytes

Tachysterol 3 metabolites play a significant role in promoting the differentiation of epidermal keratinocytes. nih.govnih.govoup.com This is achieved through the upregulation of genes associated with the keratinocyte differentiation program. nih.govresearchgate.net Specifically, 20S(OH)T3 and 25(OH)T3 have been shown to stimulate the expression of key differentiation markers such as Keratin 10 (CK10) and Involucrin (INV). nih.govresearchgate.net This pro-differentiating effect is comparable to that of 1,25(OH)2D3. nih.govnih.govoup.com The induction of these genes is crucial for the proper maturation of keratinocytes and the maintenance of a healthy epidermal barrier. nih.gov

| Metabolite | Differentiation Gene | Effect on Gene Expression | Reference |

| 20S(OH)T3 | Keratin 10 (CK10) | Stimulation | nih.govresearchgate.net |

| 20S(OH)T3 | Involucrin (INV) | Stimulation | nih.govresearchgate.net |

| 25(OH)T3 | Keratin 10 (CK10) | Stimulation | nih.govresearchgate.net |

| 25(OH)T3 | Involucrin (INV) | Stimulation | nih.govresearchgate.net |

Stimulation of Anti-Oxidative Genes

In addition to their effects on differentiation, the hydroxyderivatives of Tachysterol 3 also bolster the skin's antioxidant defenses by stimulating the expression of anti-oxidative genes in keratinocytes. nih.govnih.govoup.com Research has demonstrated that 20S(OH)T3 and 25(OH)T3 can increase the expression of enzymes such as Catalase (CAT), Superoxide Dismutase 1 (SOD1), and Manganese Superoxide Dismutase (MnSOD). nih.govresearchgate.net By upregulating these crucial antioxidant enzymes, Tachysterol 3 metabolites help to mitigate oxidative stress in the skin. nih.govresearchgate.net

| Metabolite | Anti-Oxidative Gene/Enzyme | Effect on Expression | Reference |

| 20S(OH)T3 | Catalase (CAT) | Stimulation | nih.govresearchgate.net |

| 20S(OH)T3 | Superoxide Dismutase 1 (SOD1) | Stimulation | nih.govresearchgate.net |

| 20S(OH)T3 | Manganese Superoxide Dismutase (MnSOD) | Stimulation | nih.govresearchgate.net |

| 25(OH)T3 | Catalase (CAT) | Stimulation | nih.govresearchgate.net |

| 25(OH)T3 | Superoxide Dismutase 1 (SOD1) | Stimulation | nih.govresearchgate.net |

| 25(OH)T3 | Manganese Superoxide Dismutase (MnSOD) | Stimulation | nih.govresearchgate.net |

Cellular Regulatory Effects and Signaling Cascades

The interaction of Tachysterol 3 metabolites with various nuclear receptors translates into significant regulatory effects at the cellular level, particularly concerning cell proliferation and oxidative stress mitigation.

Mechanisms of Keratinocyte Proliferation Inhibition

Tachysterol 3 and its hydroxylated metabolites, 20S(OH)T3 and 25(OH)T3, have been shown to inhibit the proliferation of human epidermal keratinocytes. nih.govnih.govoup.comhmdb.ca This anti-proliferative effect is a key aspect of their biological activity and is comparable to the action of 1,25(OH)2D3. nih.govnih.gov The inhibition of keratinocyte proliferation is a crucial mechanism for maintaining epidermal homeostasis and preventing hyperproliferative skin conditions. hmdb.ca This effect is, at least in part, mediated through their interaction with the VDR, which is known to regulate genes that control cell growth and differentiation. nih.govoregonstate.edu

| Compound/Metabolite | Cell Type | Effect on Proliferation | Reference |

| Tachysterol 3 | Epidermal Keratinocytes | Inhibition | nih.govhmdb.ca |

| 20S(OH)T3 | Epidermal Keratinocytes | Inhibition | nih.govnih.govoup.com |

| 25(OH)T3 | Epidermal Keratinocytes | Inhibition | nih.govnih.govoup.com |

Mechanisms of Dermal Fibroblast Proliferation Inhibition

The anti-proliferative effects of Tachysterol 3 and its metabolites extend to dermal fibroblasts. nih.govnih.govoup.com Both 20S(OH)T3 and 25(OH)T3 have demonstrated the ability to inhibit the proliferation of human dermal fibroblasts. nih.govresearchgate.net While 1,25(OH)2D3 generally shows greater potency, the inhibitory effects of the Tachysterol 3 derivatives are significant. nih.gov The regulation of fibroblast proliferation is critical in processes such as wound healing and tissue remodeling, and its inhibition can have implications for fibrotic conditions. embopress.org The signaling pathways involved likely include VDR activation, as well as potential contributions from LXR and PPARγ, which are also expressed in fibroblasts and are known to have anti-proliferative and anti-fibrotic properties. nih.govresearchgate.net

| Compound/Metabolite | Cell Type | Effect on Proliferation | Reference |

| Tachysterol 3 | Dermal Fibroblasts | Inhibition | nih.gov |

| 20S(OH)T3 | Dermal Fibroblasts | Inhibition | nih.govnih.govoup.com |

| 25(OH)T3 | Dermal Fibroblasts | Inhibition | nih.govnih.govoup.com |

Antioxidant Functions and Oxidative Stress Mitigation Mechanisms

Tachysterol 3 and its metabolites contribute to the cellular defense against oxidative stress through multiple mechanisms. nih.govresearchgate.netugr.es As previously mentioned, they stimulate the expression of key antioxidant enzymes like catalase and superoxide dismutases. nih.govresearchgate.net This direct upregulation of the cellular antioxidant machinery enhances the capacity of cells to neutralize reactive oxygen species (ROS). researchgate.nettermedia.pl

Beyond direct enzyme induction, the interaction of Tachysterol 3 hydroxyderivatives with receptors such as AhR, LXRs, and PPARγ also contributes to their antioxidant function. nih.govmdpi.com For instance, activation of these receptors can influence pathways that modulate inflammation and cellular redox homeostasis. researchgate.netmdpi.com The ability of these compounds to act on multiple receptor systems provides a multi-pronged approach to mitigating oxidative stress, which is a key factor in skin aging and various pathologies. nih.govresearchgate.netugr.es

Photochemical Dynamics and Isomerization Research of Tachysterol 3

Wavelength-Dependent Photochemistry of Precursors and Photoproducts

The photochemical behavior of Tachysterol (B196371) 3 and its related isomers is intricately linked to the wavelength of ultraviolet (UV) radiation they absorb. Each of the primary photoisomers in the vitamin D pathway—provitamin D3 (7-dehydrocholesterol), previtamin D3, lumisterol3, and tachysterol3—possesses a unique UV absorption spectrum, which dictates its susceptibility to photoisomerization. bu.eduannualreviews.org

Provitamin D3 and lumisterol3 primarily absorb UV radiation with wavelengths up to approximately 315 nm. In contrast, previtamin D3 can absorb wavelengths up to 325 nm, while this compound has the broadest absorption range, extending up to 340 nm. bu.edu This differential absorption is critical, as the energy from the absorbed photons drives the isomerization reactions. For instance, the conversion of 7-dehydrocholesterol (B119134) to previtamin D3 is most efficient at wavelengths between 295 and 300 nm, with no significant conversion occurring at wavelengths greater than 320 nm. bu.edu

The wavelength of irradiation also plays a crucial role in the subsequent photochemical fate of previtamin D3. Irradiation with shorter wavelengths, particularly around 254 nm and 260 nm, tends to favor the formation of this compound. annualreviews.orgmdpi.comgoogle.com Conversely, longer wavelengths favor the ring-closure reactions that lead to the formation of 7-dehydrocholesterol and lumisterol3. bu.edu This wavelength dependence can be explained by the different conformations of previtamin D3 in the ground state and the energy required to overcome the activation barriers for specific isomerization pathways. bu.edu

One model suggests that different conformers of previtamin D3 have distinct absorption spectra. The tZc conformer, which absorbs shorter wavelength UV light, preferentially isomerizes to this compound, while the cZc conformer absorbs longer wavelengths and is more likely to undergo ring closure. bu.edu Another model posits that the higher energy of shorter wavelengths is necessary to surmount the energy barrier for the Z-to-E isomerization that forms this compound. bu.edu

Non-adiabatic molecular dynamics studies have further elucidated this by showing that absorption of lower energy (longer wavelength) UV light by specific rotamers of this compound, such as the cEc rotamer, can lead to the formation of previtamin D3. This suggests that this compound can act as a source for previtamin D3 under conditions where only lower energy UV light is available, such as during winter or in the morning and evening. rsc.orgnih.govresearchgate.netarxiv.org

The complex interplay of these wavelength-dependent photoreactions leads to a photostationary state, a dynamic equilibrium where the relative concentrations of the different isomers remain constant despite continuous irradiation. bu.edu

Table 1: UV Absorption Maxima of Tachysterol 3 and Related Isomers

| Compound | Approximate Absorption Maximum (nm) |

| Provitamin D3 (7-DHC) | ~282 |

| Previtamin D3 | ~260 |

| Tachysterol 3 | ~280 |

| Lumisterol (B196343) 3 | ~272 |

Note: The absorption maxima can vary slightly depending on the solvent and other experimental conditions. The data presented is a general representation based on available literature. annualreviews.org

Isomerization Pathways and Formation of Secondary Photoisomers

Photoinduced Conversion to Isotachysterol (B196364)

Prolonged or high-intensity UV exposure, or the presence of trace amounts of acid, can trigger the isomerization of this compound to isothis compound. researchgate.netmdpi.com This conversion represents a significant pathway in the further transformation of this compound. researchgate.net Isotachysterol itself is an analog of 1,25-dihydroxyvitamin D3 and has been shown to stimulate intestinal calcium transport and bone calcium mobilization in animal models. medchemexpress.com The structural difference between tachysterol and isotachysterol lies in the position of a double bond within the C-ring of the sterol structure. mdpi.com

Formation of Toxisterols and Suprasterols from Tachysterol Pathways

This compound is a key precursor in the formation of various degradation products, including toxisterols and suprasterols. bu.edutandfonline.com Non-adiabatic molecular dynamics studies have shown that upon photoexcitation, a small percentage of this compound trajectories lead to the formation of toxisterol D1 through a bu.edugoogle.com-sigmatropic hydrogen shift. rsc.orgnih.govarxiv.orgresearchgate.net These studies indicate that this compound exhibits a greater propensity for toxisterol formation compared to previtamin D3, positioning it as a major route for the degradation of vitamin D isomers. rsc.orgnih.gov The formation of these irreversible byproducts is an important aspect of the photochemical regulation of vitamin D levels. bu.edu

Table 2: Key Isomerization Products from Tachysterol 3 Pathways

| Precursor | Product | Type of Reaction |

| Tachysterol 3 | Isotachysterol 3 | Photoinduced/Acid-catalyzed Isomerization |

| Tachysterol 3 | Toxisterol D1 | bu.edugoogle.com-Sigmatropic Hydrogen Shift |

| Previtamin D3 | Suprasterols | Photodegradation (indirectly related to Tachysterol 3) |

Influence of External Factors on Photoconversion

The photochemical equilibrium and the yields of the various isomers, including this compound, are not solely dependent on the wavelength of light but are also significantly influenced by external factors such as temperature and the presence of photosensitizers.

Temperature Dependence of Photoequilibrium Shifts

Temperature plays a critical role in the network of reactions involving vitamin D isomers. While the initial ring-opening of 7-dehydrocholesterol to form previtamin D3 is largely independent of temperature, the subsequent thermal isomerization of previtamin D3 to vitamin D3 is highly temperature-dependent. bu.eduannualreviews.org At body temperature (37°C), this conversion is relatively slow, with about 50% of previtamin D3 converting to vitamin D3 in 28 hours. annualreviews.orgnih.gov

Impact of Photosensitizers on Photochemical Yield and Specificity

Photosensitizers can dramatically alter the outcome of the photochemical reactions involving this compound. By absorbing light energy and transferring it to a substrate molecule, a photosensitizer can enable photoreactions to occur at wavelengths where the substrate itself does not absorb strongly, or it can alter the yields of different photoproducts. nih.govfrontiersin.org

In the context of this compound, photosensitizers have been used to specifically drive the isomerization towards previtamin D3. For instance, anthracene (B1667546) has been effectively used as a photosensitizer to convert this compound to previtamin D3 with high yields. google.comgoogle.com Irradiation of this compound in the presence of anthracene with light of a suitable wavelength (e.g., around 375 nm) can achieve a high conversion rate, with previtamin D3 to this compound ratios as high as 13:1 being reported. google.comgoogle.com Other photosensitizers, such as certain thiophene (B33073) derivatives, have also been shown to effectively catalyze this conversion. google.com The use of photosensitizers provides a method to manipulate the photochemical equilibrium, favoring the formation of the desired previtamin D product over other byproducts. google.comgoogle.com

Table 3: Effect of Photosensitizers on Tachysterol 3 to Previtamin D3 Conversion

| Photosensitizer | Reported Outcome |

| Anthracene | High yield conversion of tachysterol 3 to previtamin D3. google.comgoogle.com |

| Thiophene derivatives | Favorable conversion of tachysterol 3 to previtamin D3. google.com |

| Fluorenone, Benzil, Anthraquinone | Investigated as photosensitizers for this conversion. google.com |

Theoretical and Computational Studies of Photochemistry

Theoretical and computational methods have become indispensable tools for unraveling the complex photochemical behavior of Tachysterol 3. These approaches provide detailed insights into the excited-state dynamics and the factors governing its isomerization pathways, complementing experimental findings.

Non-Adiabatic Molecular Dynamics Simulations of Excited State Dynamics

Non-adiabatic molecular dynamics (NAMD) simulations have been instrumental in understanding the ultrafast processes that occur after Tachysterol 3 absorbs ultraviolet (UV) light. These simulations model the motion of atoms on electronically excited potential energy surfaces and the transitions between them.

Studies using time-dependent density functional theory (TDDFT) based surface hopping molecular dynamics have revealed that upon photoexcitation to the first excited singlet state (S1), Tachysterol 3 undergoes rapid internal conversion back to the ground state (S0). nih.govarxiv.org The lifetime of the S1 state is remarkably short, calculated to be around 882 femtoseconds. nih.govarxiv.org The primary deactivation pathway involves a significant twisting of the central C6=C7 double bond, which facilitates the decay through a conical intersection. nih.govarxiv.org

These simulations show that the majority of trajectories (approximately 96%) return to the ground state without any chemical change, a process that leads to the interconversion between different ground-state rotamers. nih.govarxiv.org However, a smaller fraction of trajectories result in specific photochemical reactions. Notably, about 1.4% of the trajectories lead to the formation of previtamin D through a hula-twist isomerization mechanism. nih.govarxiv.org Another observed reaction is a researchgate.netacs.org-sigmatropic hydrogen shift, occurring in about 2.3% of trajectories, which forms toxisterol D1. nih.govarxiv.org Additionally, the formation of a cyclobutene-toxisterol has been observed in a small percentage of trajectories (0.7%) in the hot ground state. nih.govresearchgate.net

The simulations highlight the crucial role of the initial conformation of Tachysterol 3 in determining the photochemical outcome. This conformational control is a key aspect of its photoreactivity. nih.govarxiv.orgscispace.comrsc.org

| Reaction Channel | Product | Mechanism | Observed Percentage of Trajectories | Key Conformational Dependence |

|---|---|---|---|---|

| Unreactive Relaxation | Tachysterol (rotamers) | Twisting of central double bond | ~96% | Induces interconversion between rotamers |

| Isomerization | Previtamin D | Hula-twist double bond isomerization | 1.4% | Mainly from cEc rotamers |

| Hydrogen Shift | Toxisterol D1 | researchgate.netacs.org-sigmatropic hydrogen shift | 2.3% | Occurs in cEc and cEt rotamers |

| Electrocyclization | Cyclobutene-toxisterol | Thermal 2+2 electrocyclization in hot ground state | 0.7% | - |

Quantum Chemical Analysis of Photoreactivity and Conformational Dependence

Quantum chemical calculations provide a static picture of the electronic structure and potential energy surfaces, which complements the dynamic information from NAMD simulations. These analyses help to rationalize the observed photoreactivity and the profound influence of the ground-state conformation of Tachysterol 3.

The broad absorption spectrum of Tachysterol 3, which covers the spectra of other vitamin D photoisomers, is explained by the spectral overlap of its four major ground-state rotamers: cEc, cEt, tEc, and tEt. nih.govresearchgate.netresearchgate.net These rotamers are defined by the dihedral angles around the C5-C6 and C7-C8 single bonds. researchgate.net Theoretical calculations, including TDDFT and second-order approximate coupled cluster (CC2) methods, have successfully simulated this broad absorption band, showing excellent agreement with experimental data. nih.govarxiv.org

A key finding from quantum chemical analysis is the strong correlation between the initial conformation and the resulting photochemical reaction. nih.govrsc.org The formation of previtamin D via double bond isomerization is found to occur predominantly from the cEc rotamer. nih.govarxiv.orgresearchgate.net Similarly, the researchgate.netacs.org-sigmatropic hydrogen shift that leads to toxisterol D1 is observed to happen from the cEc and cEt rotamers. nih.govarxiv.orgresearchgate.net This confirms the hypothesis that the cEc rotamer is more prone to forming previtamin D. nih.govarxiv.orgresearchgate.net

The wavelength-dependent photochemistry of Tachysterol 3 can also be understood through conformational control. nih.govscispace.com The different rotamers absorb light at slightly different wavelengths. scispace.com For instance, absorption of lower energy (longer wavelength) UV light preferentially excites the cEc rotamer, which can then lead to the formation of previtamin D. nih.govarxiv.orgresearchgate.net This provides a mechanism for how Tachysterol 3 can act as a source of previtamin D under specific light conditions, such as in winter or during the morning and evening. nih.govarxiv.orgresearchgate.net

The concept of a hula-twist mechanism, where both the central double bond and an adjacent single bond twist simultaneously, has been proposed to explain the isomerization to previtamin D. nih.govrsc.org This mechanism is supported by the calculated structures at the conical intersection, which mediates the Z-E isomerization. rsc.org

| Initial Rotamer | Primary Photochemical Reaction | Resulting Product |

|---|---|---|

| cEc | Double bond isomerization (Hula-twist) | Previtamin D |

| cEc, cEt | researchgate.netacs.org-sigmatropic hydrogen shift | Toxisterol D1 |

Structure Activity Relationship Studies of Tachysterol 3 Derivatives

Design and Synthesis of Novel Tachysterol (B196371) 3 Analogs and Stereoisomers

The exploration of Tachysterol 3's biological potential has necessitated the synthesis of various analogs and stereoisomers. The design strategy primarily focuses on two areas: modification of the side chain and alterations in the A-ring and the triene system.

A key group of analogs is the hydroxylated derivatives. Research has shown that Tachysterol 3 is a substrate for cytochrome P450 enzymes, which introduce hydroxyl groups at various positions on the side chain. Specifically, CYP11A1 and CYP27A1 have been identified as the enzymes responsible for hydroxylating Tachysterol 3 to produce 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3), respectively. nih.govnih.govoup.com These metabolites have been endogenously detected in human epidermis and serum, confirming a natural pathway for their synthesis. nih.govoup.comresearchgate.net

The synthesis of other novel analogs often employs established vitamin D chemistry, which is then adapted for the tachysterol framework. The general synthesis of vitamin D-like compounds involves the UVB irradiation of a 7-dehydrocholesterol (B119134) (7-DHC) precursor. jst.go.jp This photochemical reaction opens the B-ring to form previtamin D3, which exists in equilibrium with Tachysterol 3 and lumisterol (B196343) 3. jst.go.jp Thermal isomerization can then favor the formation of the desired isomer, followed by purification, often using High-Performance Liquid Chromatography (HPLC). researchgate.net

More complex synthetic strategies are employed for creating stereoisomers and analogs with significant structural modifications, such as 14-epi-19-nortachysterols. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction, has been utilized to construct these advanced analogs. acs.orgnih.gov This approach allows for the precise assembly of the complex carbon skeleton required for these non-natural derivatives. Further chemical transformations can introduce various substituents on the A-ring or side chain to probe specific interactions with nuclear receptors. jst.go.jp

Comparative Analysis of Ligand Binding Affinities to Nuclear Receptors

Structural modifications to the Tachysterol 3 molecule significantly influence its binding affinity to a range of nuclear receptors, including the Vitamin D Receptor (VDR), Liver X Receptors (LXRα and LXRβ), Peroxisome Proliferator-Activated Receptor γ (PPARγ), and the Aryl Hydrocarbon Receptor (AhR). nih.govoup.com

Hydroxylation of the side chain is a critical determinant of receptor affinity. While the parent compound, Tachysterol 3, shows minimal activity, its hydroxylated metabolites, 20S(OH)T3 and 25(OH)T3, demonstrate high-affinity binding to the ligand-binding domains (LBDs) of LXRα, LXRβ, and PPARγ. nih.govresearchgate.netmedchemexpress.com This has been confirmed using LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) coactivator assays, which measure the recruitment of coactivator peptides to the receptor LBD upon ligand binding. nih.govnih.gov

These derivatives also interact with the VDR. nih.govnih.gov Studies have shown that 20S(OH)T3 and 25(OH)T3 can induce VDR-mediated downstream events, although their binding characteristics may differ from the canonical VDR agonist, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). nih.gov

Furthermore, synthetic analogs like the 14-epi-19-nor-tachysterol derivatives have been shown to possess a higher binding affinity for the VDR compared to their previtamin D counterparts, highlighting the favorable conformational properties of the tachysterol scaffold for VDR interaction. nih.gov

Table 1: Comparative Binding Affinities of Tachysterol 3 Derivatives to Nuclear Receptors This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound | Target Receptor | Binding Affinity Description | Assay Method | Reference |

|---|---|---|---|---|

| Tachysterol 3 | AhR | Minimal activation/binding | Reporter Assay | nih.govoup.comresearchgate.net |

| 20S(OH)T3 | VDR | Active, stimulates VDR-mediated transcription | Functional Assays (CYP24A1 expression) | nih.govnih.gov |

| 25(OH)T3 | VDR | Active, stimulates VDR-mediated transcription | Functional Assays (CYP24A1 expression) | nih.govnih.gov |

| 20S(OH)T3 | LXRα, LXRβ, PPARγ | High-affinity binding | LanthaScreen TR-FRET | nih.govresearchgate.netmedchemexpress.com |

| 25(OH)T3 | LXRα, LXRβ, PPARγ | High-affinity binding | LanthaScreen TR-FRET | nih.govresearchgate.netmedchemexpress.com |

| 14-epi-19-nor-tachysterol Derivatives | VDR | Higher affinity than previtamin D analogs | Not specified | nih.gov |

Functional Correlates of Structural Modifications in Biological Assays

The binding of Tachysterol 3 derivatives to nuclear receptors translates into distinct biological activities. The functional consequences of structural modifications are often evaluated in cell-based assays that measure receptor activation and downstream physiological effects.

Hydroxylated metabolites of Tachysterol 3 are biologically active. Both 20S(OH)T3 and 25(OH)T3 have been shown to inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts. nih.govnih.govoup.com Concurrently, they stimulate the expression of genes associated with cellular differentiation and antioxidant responses, exhibiting effects comparable to those of 1,25(OH)₂D₃. nih.govoup.com This VDR-mediated activity is further supported by observations of VDR translocation from the cytoplasm to the nucleus and the subsequent stimulation of CYP24A1 gene expression, a well-known VDR target gene. nih.govnih.gov

A significant finding is the activity of these derivatives on the Aryl Hydrocarbon Receptor (AhR). Functional reporter assays have revealed marked activation of AhR by 20S(OH)T3. nih.govoup.comresearchgate.net The 25(OH)T3 metabolite shows a lesser effect, while the parent Tachysterol 3 has a minimal effect, establishing a clear SAR where side-chain hydroxylation at the C20 position is particularly effective for AhR activation. oup.comresearchgate.net

Table 2: Functional Activities of Tachysterol 3 Derivatives in Biological Assays This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound | Biological Assay | Observed Effect | Reference |

|---|---|---|---|

| 20S(OH)T3 | Keratinocyte Proliferation | Inhibition | nih.govnih.govoup.com |

| 25(OH)T3 | Keratinocyte Proliferation | Inhibition | nih.govnih.govoup.com |

| 20S(OH)T3 | Gene Expression (Keratinocytes) | Stimulation of differentiation and anti-oxidative genes | nih.govoup.com |

| 25(OH)T3 | Gene Expression (Keratinocytes) | Stimulation of differentiation and anti-oxidative genes | nih.govoup.com |

| Tachysterol 3, 20S(OH)T3 | VDR Translocation | Increased cytoplasm-to-nucleus translocation | nih.gov |

| 20S(OH)T3, 25(OH)T3 | CYP24A1 Expression | Stimulation | nih.govnih.gov |

| 20S(OH)T3 | AhR Reporter Assay | Marked activation | nih.govoup.comresearchgate.net |

| 25(OH)T3 | AhR Reporter Assay | Smaller activation effect compared to 20S(OH)T3 | nih.govoup.comresearchgate.net |

| Tachysterol 3 | AhR Reporter Assay | Minimal activation | nih.govoup.comresearchgate.net |

Computational Approaches to Structure-Activity Relationship Elucidation and Prediction

Computational methods, particularly molecular docking, have been instrumental in elucidating and predicting the SAR of Tachysterol 3 derivatives. These approaches provide insights into the molecular interactions between the ligands and the ligand-binding pockets of their target receptors.

Molecular docking studies have been performed using the crystal structures of the LBDs of VDR, AhR, LXRs, and PPARγ. nih.govnih.govresearchgate.net These simulations revealed high docking scores for 20S(OH)T3 and 25(OH)T3, which were comparable to the scores of the natural ligands for these receptors. nih.govoup.comresearchgate.net This computational evidence predicted the strong binding affinities that were later confirmed by in vitro assays. The docking analyses also suggested that the binding orientation of 20S(OH)T3 and 25(OH)T3 within the VDR LBD is similar to that of 1,25(OH)₂D₃.

Conversely, docking scores for these ligands at the non-genomic binding site of the VDR were very low, indicating a lack of interaction at this site and suggesting that their VDR-mediated effects are primarily genomic. nih.govoup.com For the AhR, docking scores for tachysterol analogs were found to be slightly higher than those for the natural ligand, indole (B1671886) acetic acid, providing a structural basis for their observed activity. nih.gov

In addition to predicting binding, computational studies combined with X-ray crystallography have helped to understand the unique binding conformations of more complex synthetic analogs, such as 14-epi-19-nor-tachysterols, within the VDR. nih.gov These computational tools are invaluable for rational drug design, allowing for the pre-screening of virtual compounds and prioritizing the synthesis of those with the most promising predicted activity profiles.

Future Research Directions and Unexplored Avenues for Tachysterol 3

Elucidation of Novel Enzymatic and Non-Enzymatic Metabolic Pathways

The metabolic activation of tachysterol (B196371) 3 is a critical area of ongoing research. It is now understood that tachysterol 3 is not biologically inactive but serves as a substrate for enzymatic hydroxylation. mdpi.comnih.gov Specifically, the cytochrome P450 enzymes CYP11A1 and CYP27A1 have been identified as key players in its metabolism, producing biologically active hydroxyderivatives. nih.govdiva-portal.org

CYP11A1, traditionally known for its role in steroidogenesis, hydroxylates tachysterol 3 primarily at the C20 position, yielding 20S-hydroxytachysterol 3 (20S(OH)T3) as the major product. nih.gov In vitro studies with bovine CYP11A1 have shown this conversion to be relatively rapid, with other minor mono-oxygenated products also formed. nih.gov The enzyme CYP27A1, on the other hand, hydroxylates tachysterol 3 at the C25 position to form 25-hydroxytachysterol 3 (25(OH)T3). nih.gov Both 20S(OH)T3 and 25(OH)T3 have been detected in human epidermis and serum, confirming that these metabolic pathways are active in vivo. nih.govresearchgate.net

The discovery of these pathways challenges the long-held belief that tachysterol 3 is simply an inert byproduct of vitamin D synthesis. researchgate.net Future research should aim to:

Identify other potential metabolizing enzymes: While CYP11A1 and CYP27A1 are key, other CYPs or enzymes may also contribute to tachysterol 3 metabolism.

Characterize the minor metabolites: The identities of the other minor products generated by CYP11A1 remain to be fully elucidated. nih.gov

Investigate non-enzymatic modifications: Beyond enzymatic hydroxylation, the potential for non-enzymatic modifications of tachysterol 3 within the body is an area that warrants investigation.

Explore tissue-specific metabolism: Understanding how tachysterol 3 metabolism varies across different tissues expressing CYP11A1 and CYP27A1 will be crucial to understanding its physiological roles. diva-portal.org

Investigation of Receptor-Independent Biological Activities and Mechanisms

A paradigm shift is occurring in our understanding of secosteroid signaling, moving beyond the classical vitamin D receptor (VDR)-centric view. Hydroxylated derivatives of tachysterol 3 have been shown to interact with a range of nuclear receptors, suggesting a broader mechanism of action than previously appreciated. nih.govresearchgate.net

Research has demonstrated that 20S(OH)T3 and 25(OH)T3 can activate the aryl hydrocarbon receptor (AhR), liver X receptors (LXRα and LXRβ), and peroxisome proliferator-activated receptor γ (PPARγ). nih.govresearchgate.net Molecular docking studies support these findings, showing high docking scores for these metabolites with the ligand-binding domains of these receptors, comparable to their natural ligands. nih.gov Interestingly, the docking scores for the non-genomic binding site of the VDR were low, suggesting a lack of interaction at this site. nih.govresearchgate.net

This promiscuous receptor interaction opens up a plethora of possibilities for the biological effects of tachysterol 3 metabolites, potentially influencing pathways involved in inflammation, cell proliferation and differentiation, and metabolism. nih.govnih.gov Future research in this area should focus on:

Defining the full spectrum of receptor interactions: A comprehensive screening of nuclear and other receptors is needed to identify all potential targets of tachysterol 3 and its derivatives.

Elucidating the downstream signaling pathways: Once receptor interactions are confirmed, the subsequent downstream signaling cascades need to be mapped to understand the functional consequences of receptor activation.

Investigating truly receptor-independent mechanisms: Some biological effects of secosteroids may not involve direct receptor binding. nih.gov Research into potential receptor-independent actions, such as modulation of membrane properties or interaction with other cellular components, is warranted.

Advanced Methodologies for High-Purity Isolation and Characterization of Minor Metabolites

The identification and characterization of minor metabolites of tachysterol 3 are essential for a complete understanding of its biological activity. However, the low abundance of these compounds presents a significant analytical challenge. Traditional methods for separating vitamin D and its isomers, such as crystallization and Diels-Alder adduct formation, have limitations in terms of efficiency and the ability to isolate minor components. google.com

The development of advanced separation and analytical techniques is therefore a critical area for future research. High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of vitamin D metabolites, but further advancements are needed to improve the resolution and sensitivity for minor tachysterol 3 derivatives. mdpi.commdpi.com The use of chiral columns has shown promise for separating isomeric compounds. mdpi.com

Future efforts should focus on:

Developing highly selective extraction and purification methods: Techniques like liquid-liquid extraction using ionic liquids have shown potential for the selective separation of vitamin D3 and could be adapted for tachysterol 3 and its metabolites. innovationforever.com Column chromatography using advanced sorbent materials and supercritical fluid chromatography (SFC) also represent promising avenues. google.comgoogle.com

Improving the sensitivity of detection methods: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific detection of vitamin D metabolites. mdpi.com Further optimization of these methods, including the use of derivatization agents to enhance ionization efficiency, will be crucial for quantifying low-abundance metabolites. mdpi.com

Utilizing advanced spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and other advanced spectroscopic methods will be indispensable for the definitive structural elucidation of novel, purified metabolites.

Comprehensive Analysis of Tachysterol 3 Degradation Pathways in vivo and in vitro

In vitro studies have shown that an antioxidant is required during incubations with metabolizing enzymes to prevent the degradation of tachysterol 3 and its products, suggesting a susceptibility to oxidation. nih.gov The primary catabolic enzyme for vitamin D metabolites is CYP24A1, which hydroxylates and ultimately inactivates 1,25-dihydroxyvitamin D3. nih.govjst.go.jp It is plausible that tachysterol 3 and its hydroxylated derivatives are also substrates for CYP24A1 or other catabolic enzymes.

Future research should systematically investigate:

Enzymatic degradation: The role of CYP24A1 and other potential catabolic enzymes in the breakdown of tachysterol 3 and its metabolites needs to be thoroughly examined.

Non-enzymatic degradation: The susceptibility of tachysterol 3 to oxidative stress and other non-enzymatic degradation processes in vivo requires investigation.

Photodegradation products: While some photodegradation products of vitamin D3 are known, a detailed analysis of the products formed from the photodegradation of tachysterol 3 itself is needed. semanticscholar.org Tachysterol 3 can absorb UV radiation at longer wavelengths than previtamin D3, which may lead to the formation of unique photoproducts. bu.edu

The influence of formulation on stability: For any potential therapeutic applications, understanding how different formulations affect the stability of tachysterol 3 and its derivatives will be critical.

Exploration of Stereochemical Influences on Receptor Binding and Biological Action

Stereochemistry plays a pivotal role in the biological activity of steroids and secosteroids. mdpi.comresearchgate.net The specific three-dimensional arrangement of atoms in tachysterol 3 and its metabolites will undoubtedly influence their interactions with receptors and enzymes.

Tachysterol 3 is a stereoisomer of previtamin D3, with a key difference being the E stereochemistry at the C6-C7 double bond. mdpi.com The hydroxylation of tachysterol 3 at various positions introduces new chiral centers, further increasing the potential for stereoisomers with distinct biological activities. For example, the major metabolite produced by CYP11A1 is specifically 20S-hydroxytachysterol 3. nih.gov

A deeper understanding of the stereochemical requirements for the biological actions of tachysterol 3 derivatives is a crucial area for future research. This will involve:

Synthesis of specific stereoisomers: The chemical synthesis of different stereoisomers of hydroxylated tachysterol 3 derivatives will be necessary to systematically evaluate their biological activities.

Comparative analysis of receptor binding and activation: The binding affinities and activation potentials of these synthesized stereoisomers for various receptors (VDR, AhR, LXRs, PPARγ, etc.) should be compared.

Molecular modeling and structural biology: Computational modeling and X-ray crystallography studies of receptor-ligand complexes can provide detailed insights into the structural basis for stereospecific interactions. nih.govacs.org

Evaluation of metabolic stability: The stereochemistry of tachysterol 3 derivatives may also influence their susceptibility to metabolic enzymes, affecting their pharmacokinetic profiles.

By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of tachysterol 3 and its derivatives, paving the way for a more complete understanding of vitamin D metabolism and signaling, and potentially leading to the development of novel therapeutic agents.

Q & A

Q. What experimental methods are recommended for synthesizing Tachysterol 3 and its analogs?

Tachysterol 3 can be synthesized via photochemical isomerization of 7-dehydrocholesterol or ergosterol under UVB irradiation. Key reagents include iodine or eosin as catalysts, and solvents like benzene/hexane mixtures. Microwave-assisted reactions with acid anhydrides (e.g., Ac₂O) and catalysts like p-toluenesulfonic acid can enhance reaction efficiency. Post-synthesis purification often involves column chromatography and recrystallization .

Q. How can Tachysterol 3 be quantified in complex matrices like oily drug formulations?

Supercritical fluid chromatography-mass spectrometry (SFC-MS) is a robust method for separating and quantifying Tachysterol 3 alongside other vitamin D analogs (e.g., trans-cholecalciferol, dihydrotachysterol). Method validation should include selectivity tests (matrix interference checks) and trueness assessments using spiked samples. Note that Tachysterol 3 may exhibit a negative bias (-5% average) due to incomplete recovery during sample preparation, necessitating internal standard correction (e.g., deuterated analogs if available) .

Q. What factors influence the photochemical formation of Tachysterol 3 during vitamin D synthesis?

Critical factors include:

- Wavelength : UVB (290–320 nm) is optimal for isomerization.

- Solvent polarity : Non-polar solvents (e.g., hexane) favor Tachysterol 3 formation over lumisterol.

- Catalysts : Iodine or eosin accelerates the reaction under light exposure.

- Temperature : Elevated temperatures (e.g., 100°C) enhance reaction rates but may degrade products .

Q. How do researchers distinguish Tachysterol 3 from structural isomers like lumisterol or previtamin D?

Analytical techniques include:

- UV spectroscopy : Tachysterol 3 exhibits a distinct absorption peak at 281 nm with shoulders at 272 and 289 nm.

- HPLC with UV/Vis detection : Retention time differences combined with spectral analysis.

- NMR : Characteristic chemical shifts for trans-diene systems (e.g., δ 5.5–6.5 ppm for olefinic protons) .

Q. What are the stability considerations for Tachysterol 3 in experimental storage?

Tachysterol 3 is light- and oxygen-sensitive. Store in amber vials under inert gas (argon or nitrogen) at -20°C. Degradation products (e.g., isotachysterol) can form under prolonged exposure to heat or UV light. Regular purity checks via HPLC or TLC are recommended .

Advanced Research Questions

Q. How can kinetic studies elucidate Tachysterol 3’s isomerization pathways?

Use time-resolved UV spectroscopy or HPLC to monitor reaction progress under controlled conditions. Computational modeling (e.g., density functional theory) can predict activation energies and transition states. For example, the trans-cis isomerization barrier in Tachysterol 3 is lower than in previtamin D, explaining its rapid formation .

Q. What role does Tachysterol 3 play in vitamin D metabolism, and how can its biological activity be assessed?

While Tachysterol 3 is not biologically active as a vitamin D receptor agonist, its metabolites may interfere with vitamin D signaling. Assess activity via:

Q. How can contradictory data on Tachysterol 3 recovery rates (e.g., negative bias in SFC-MS) be resolved?

Cross-validate with orthogonal methods like LC-UV or NMR. Investigate internal standard suitability (e.g., non-deuterated vs. deuterated analogs). For SFC-MS, optimize extraction protocols (e.g., sonication time, solvent ratios) to improve recovery. Replicate experiments under standardized conditions to isolate methodological variability .

Q. What strategies ensure high-purity Tachysterol 3 for mechanistic studies?

- Chromatography : Use preparative HPLC with C18 columns and isocratic elution (e.g., methanol:water 95:5).

- Crystallization : Recrystallize from ethanol/hexane mixtures.

- Purity validation : Combine elemental analysis, NMR (≥95% purity), and mass spectrometry to confirm identity .

Q. How do solvent polarity and temperature affect Tachysterol 3’s conformational equilibrium?

Polar solvents stabilize the cisoid conformation, while non-polar solvents favor transoid forms. Variable-temperature NMR can track conformational shifts: lower temperatures (<0°C) slow isomerization, allowing isolation of intermediate states. Computational simulations (e.g., molecular dynamics) further elucidate solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.